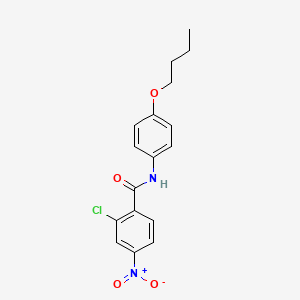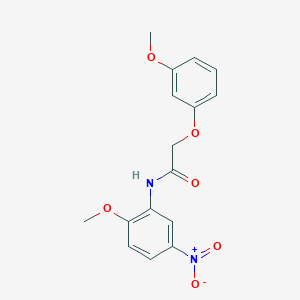![molecular formula C14H20BrNO2 B4927401 [1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol is synthesized through reactions involving bromobenzyl and methoxy components. For instance, 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones are prepared by reacting 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol. These compounds exhibit various conformations in different solvents, indicating their flexible structure (Elix et al., 1986).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-[4-Bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman, has been elucidated through X-ray diffraction studies. These structures are characterized by their specific crystallization patterns and the presence of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for crystal packing (Sepay et al., 2018).
Chemical Reactions and Properties
The chemical properties of compounds related to [1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol involve various nucleophilic substitution reactions and the potential for rearrangement under certain conditions. These reactions are influenced by the presence of bromo, methoxy, and benzyl groups, which can undergo transformations under specific reagents and conditions (Mataka et al., 1992).
Physical Properties Analysis
The physical properties, such as crystallization, solubility, and conformational behavior, of related compounds have been studied extensively. The crystallization in specific space groups and the conformation of the piperidine rings, often in a chair conformation, are notable characteristics. These properties are critical for understanding the compound's behavior in different environments and its potential applications (Girish et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of (1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to various changes in cellular processes
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
[1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-18-14-5-4-11(7-13(14)15)8-16-6-2-3-12(9-16)10-17/h4-5,7,12,17H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUBVXYJKVCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)

![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)